molecular formula C8H9N3O4S B2694854 N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide CAS No. 65798-07-4

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide

Cat. No.: B2694854
CAS No.: 65798-07-4
M. Wt: 243.24
InChI Key: LCRHHKLOWBYJRD-BJMVGYQFSA-N
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Description

N-[4-(Aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide is a sulfonamide-containing acetamide derivative characterized by a hydroxyimino (-NOH) group at the C2 position and a 4-aminosulfonylphenyl moiety at the N-position.

Properties

IUPAC Name

(2E)-2-hydroxyimino-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O4S/c9-16(14,15)7-3-1-6(2-4-7)11-8(12)5-10-13/h1-5,13H,(H,11,12)(H2,9,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCRHHKLOWBYJRD-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C=NO)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NC(=O)/C=N/O)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide typically involves the reaction of 4-aminobenzenesulfonamide with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in an aqueous medium at an elevated temperature to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. The compound binds to the active site of the enzyme, thereby inhibiting its activity and leading to downstream effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares the target compound with key analogs, emphasizing substituent effects:

Compound Name Substituents (R₁, R₂) Molecular Formula Molecular Weight Key Properties/Applications Reference
N-[4-(Aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide R₁ = 4-SO₂NH₂Ph; R₂ = -NOH C₈H₉N₃O₄S 259.25 (calc.) Potential antidote, antimicrobial -
RS194B (N-(2-(azepan-1-yl)ethyl)-2-(hydroxyimino)acetamide) R₁ = azepan-1-yl-ethyl; R₂ = -NOH C₁₀H₁₈N₄O₂ 234.28 Organophosphorus antidote (96% purity)
(E)-N-(4-fluorophenyl)-2-(hydroxyimino)acetamide (AIFPA) R₁ = 4-FPh; R₂ = -NOH C₉H₇FN₂O₂ 194.16 Polymer precursor (optical applications)
N-(4-Ethoxy-phenyl)-2-[(E)-hydroxyimino]-acetamide R₁ = 4-EtOPh; R₂ = -NOH C₁₀H₁₂N₂O₃ 208.21 Synthetic intermediate
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide R₁ = 4-SO₂NH₂-5-Cl-2-MePh; R₂ = -H C₉H₁₁ClN₂O₃S 262.71 High thermal stability (m.p. >265°C)

Key Observations :

  • Bioactivity: The hydroxyimino group in RS194B and AIFPA is critical for reactivating acetylcholinesterase or enabling polymerization, respectively. The sulfamoyl group in the target compound may enhance antimicrobial activity, as seen in sulfonamide derivatives .
  • Thermal Stability : Chlorine and methyl substituents (e.g., in ’s analog) increase melting points, suggesting similar stability for the target compound if substituted .
Physicochemical Properties
  • Solubility: Sulfonamide derivatives (e.g., ) exhibit moderate aqueous solubility due to polar -SO₂NH₂ groups, while hydroxyimino groups may reduce lipophilicity .
  • Crystallinity: Analogous compounds (e.g., N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-(4-hydroxyphenyl)acetamide) crystallize in monoclinic systems (P21/n), suggesting predictable solid-state behavior for the target compound .

Biological Activity

N-[4-(aminosulfonyl)phenyl]-2-(hydroxyimino)acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities, particularly in enzyme inhibition and therapeutic applications. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an oxime group that facilitates specific interactions with various biological targets. The sulfonamide moiety contributes to its solubility and reactivity, making it a valuable candidate for further pharmacological exploration.

This compound primarily acts by inhibiting enzymes crucial for physiological processes. One notable target is carbonic anhydrase , an enzyme involved in maintaining acid-base balance and facilitating gas exchange in tissues. The compound binds to the active site of carbonic anhydrase, inhibiting its activity and leading to downstream physiological effects.

1. Enzyme Inhibition

The compound exhibits potent inhibition against several enzymes, which is critical for its therapeutic potential:

  • Carbonic Anhydrase : Inhibition leads to decreased bicarbonate production, affecting pH regulation.
  • Other Enzymes : Preliminary studies suggest it may also interact with other enzymes involved in metabolic pathways.

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria.

3. Anticancer Potential

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation in cancer cell lines. Studies have shown that it can induce apoptosis in certain cancer cells through the modulation of key signaling pathways.

Table 1: Summary of Biological Activities

Activity TypeTarget/EffectReference
Enzyme InhibitionCarbonic Anhydrase
AntimicrobialVarious bacterial strains
AnticancerInduction of apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of this compound, the compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating effective antibacterial activity.

Case Study: Anticancer Properties

A recent investigation into the anticancer effects revealed that treatment with this compound led to a significant reduction in cell viability in human breast cancer cell lines (MCF-7). The mechanism was linked to the activation of caspase pathways, leading to programmed cell death.

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